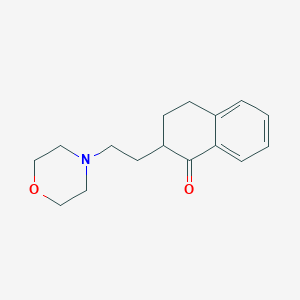
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that features a tetralin core structure substituted with a morpholinoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of tetralin derivatives with morpholine. One common method is the Darzens synthesis, which involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes. For example, the hydrogenation of naphthalene in supercritical conditions using polymer-stabilized platinum nanoparticles has been demonstrated to produce tetralin derivatives with high selectivity and conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the tetralin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents such as halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with a similar tetralin core structure.
Morpholine: A cyclic amine that is part of the 2-(2-morpholinoethyl)-3,4-dihydronaphthalen-1(2H)-one structure.
Naphthalene: A polycyclic aromatic hydrocarbon that serves as a precursor for tetralin derivatives.
Uniqueness
This compound is unique due to the presence of both the tetralin core and the morpholinoethyl group, which confer distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
149247-13-2 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
2-(2-morpholin-4-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H21NO2/c18-16-14(7-8-17-9-11-19-12-10-17)6-5-13-3-1-2-4-15(13)16/h1-4,14H,5-12H2 |
InChI-Schlüssel |
VCEUZQKLBBLPKZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
Synonyme |
2-(2-MORPHOLINOETHYL)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















